Thalidomide-Piperazine-PEG3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-Piperazine-PEG3-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to recruit E3 ligase to target proteins, facilitating their degradation via the ubiquitin-proteasome system .
Preparation Methods
The synthesis of Thalidomide-Piperazine-PEG3-NH2 involves the conjugation of Thalidomide, Piperazine, and PEG3-NH2. The process typically includes the following steps:
Thalidomide Activation: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with Piperazine.
Piperazine Conjugation: The activated Thalidomide is then reacted with Piperazine under controlled conditions to form a Thalidomide-Piperazine intermediate.
PEG3-NH2 Attachment: The Thalidomide-Piperazine intermediate is further reacted with PEG3-NH2 to form the final this compound conjugate.
Chemical Reactions Analysis
Thalidomide-Piperazine-PEG3-NH2 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thalidomide-Piperazine-PEG3-NH2 has several scientific research applications:
Chemistry: It is used in the development of PROTACs for targeted protein degradation.
Biology: The compound is utilized in studies involving the ubiquitin-proteasome system and protein homeostasis.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Thalidomide-Piperazine-PEG3-NH2 exerts its effects by recruiting E3 ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular target of this compound is cereblon, a component of the E3 ubiquitin ligase complex. When this compound binds to cereblon, it facilitates the recognition and degradation of specific target proteins .
Comparison with Similar Compounds
Similar compounds to Thalidomide-Piperazine-PEG3-NH2 include:
Thalidomide-Piperazine-PEG1-NH2: Another E3 ligase ligand-linker conjugate with a shorter PEG linker.
Lenalidomide: A derivative of Thalidomide with similar E3 ligase recruiting properties.
Pomalidomide: Another Thalidomide derivative used in PROTAC technology.
This compound is unique due to its specific linker length (PEG3), which can influence the efficiency and selectivity of protein degradation .
Properties
Molecular Formula |
C25H35N5O7 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
5-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H35N5O7/c26-5-11-35-13-15-37-16-14-36-12-10-28-6-8-29(9-7-28)18-1-2-19-20(17-18)25(34)30(24(19)33)21-3-4-22(31)27-23(21)32/h1-2,17,21H,3-16,26H2,(H,27,31,32) |
InChI Key |
HRAUTCNLSOQOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.